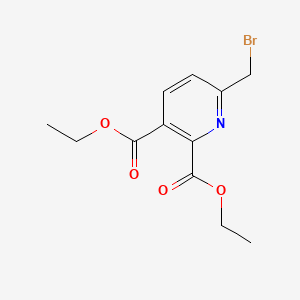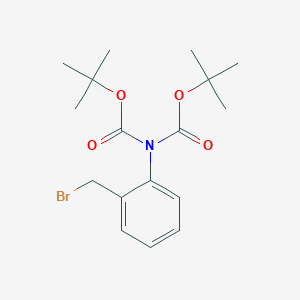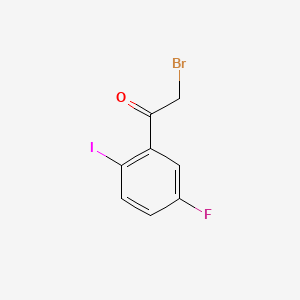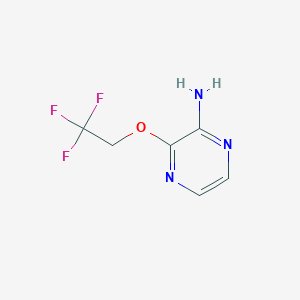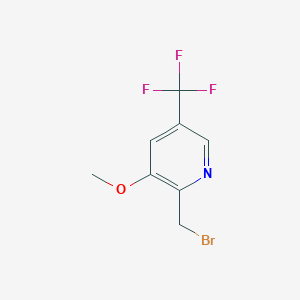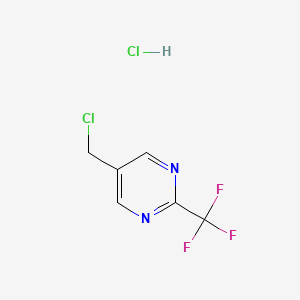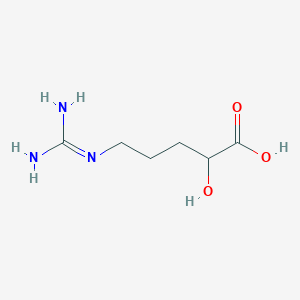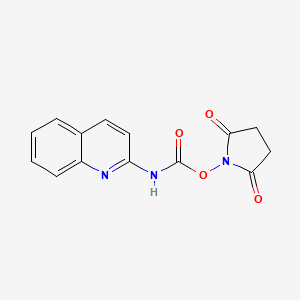
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety linked to a pyrrolidine-2,5-dione structure through a carbamate linkage. The unique structural features of this compound make it a subject of study in medicinal chemistry, particularly for its potential anticonvulsant properties .
准备方法
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. One common synthetic route includes the reaction of quinoline-2-carbonyl chloride with 2,5-dioxopyrrolidin-1-ylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of quinoline-2-ylmethanol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate involves its interaction with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels. By inhibiting these channels, the compound can modulate neuronal excitability, which is crucial in its anticonvulsant effects . The molecular targets and pathways involved include the inhibition of calcium currents mediated by Cav 1.2 channels, leading to reduced neuronal firing and seizure activity .
相似化合物的比较
Similar compounds to 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate include:
2,5-Dioxopyrrolidin-1-yl phenylcarbamate: This compound also exhibits anticonvulsant properties but differs in its structural features and specific activity profile.
2,5-Dioxopyrrolidin-1-yl propanamide: Known for its broad-spectrum anticonvulsant activity, this compound interacts with similar molecular targets but has a different pharmacokinetic profile.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker, this compound has applications in biochemistry and differs significantly in its functional applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and potential therapeutic applications .
属性
分子式 |
C14H11N3O4 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-2-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-7-8-13(19)17(12)21-14(20)16-11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2,(H,15,16,20) |
InChI 键 |
ANIXWUAJFVCMJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
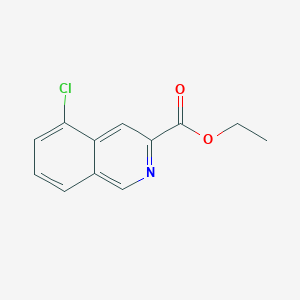
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)

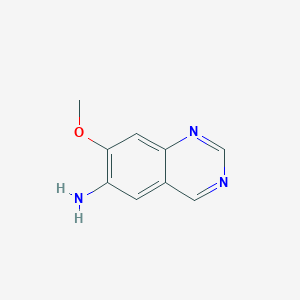
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
